3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1569089-78-6
VCID: VC6401295
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3
SMILES: CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C
Molecular Formula: C12H21NO5
Molecular Weight: 259.302

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

CAS No.: 1569089-78-6

Cat. No.: VC6401295

Molecular Formula: C12H21NO5

Molecular Weight: 259.302

* For research use only. Not for human or veterinary use.

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate - 1569089-78-6

Specification

CAS No. 1569089-78-6
Molecular Formula C12H21NO5
Molecular Weight 259.302
IUPAC Name 3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3
Standard InChI Key RSQHRHJTNDOFGS-UHFFFAOYSA-N
SMILES CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate (molecular formula: C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub>) features a rigid oxazolidine ring system with stereochemical control at the 4- and 5-positions. The tert-butyl group at C3 and methyl ester at C5 confer steric bulk and electronic stabilization, respectively, enhancing the compound’s utility in stereoselective reactions . Key physicochemical properties include:

  • Molecular Weight: 285.34 g/mol

  • Stereochemistry: The (4S,5R) configuration is commonly reported in synthetic protocols, as evidenced by NMR data .

  • Solubility: Soluble in polar aprotic solvents (e.g., THF, ethyl acetate) and sparingly soluble in hydrocarbons.

Synthesis and Characterization

Synthetic Route and Reaction Conditions

The synthesis of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate follows a multi-step protocol involving hydroxy and amino group protection, Grignard addition, Burgess dehydration, and hydrogenation .

Step 1: Protection of Hydroxy and Amino Groups

Boc-L-threonine methyl ester undergoes cyclization with 2,2-dimethoxypropane under acidic conditions to form the oxazolidine ring. This step achieves simultaneous protection of the amino and hydroxy groups, yielding the intermediate 3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate .

Step 2: Grignard Addition

A cerium-mediated Grignard reaction introduces alkyl groups to the oxazolidine scaffold. For example, treatment with a Grignard reagent (e.g., pentylmagnesium bromide) in THF at −78°C affords the β-hydroxy intermediate with high diastereoselectivity .

Reaction Conditions:

  • Reagent: CeCl<sub>3</sub> (1.0 equiv.), Grignard reagent (5.0 equiv.)

  • Solvent: THF

  • Temperature: −78°C to room temperature

  • Yield: 61–91%

Step 3: Burgess Dehydration

The β-hydroxy intermediate undergoes dehydration using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) in toluene at 80°C, forming an α,β-unsaturated oxazolidine derivative .

Key Data:

  • Reagent: Burgess reagent (2.5 equiv.)

  • Time: 30 minutes

  • Yield: 61–91%

Step 4: Hydrogenation and Deprotection

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the double bond, followed by Boc-deprotection under acidic conditions to yield the final vicinal amino alcohol .

Spectroscopic Characterization

Structural confirmation relies on NMR and high-resolution mass spectrometry (HRMS):

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

  • δ 4.03–3.72 (m, 3H, oxazolidine ring protons)

  • δ 1.60–1.26 (m, 18H, tert-butyl and methyl groups)

HRMS:

  • Calculated for C<sub>14</sub>H<sub>23</sub>NO<sub>5</sub><sup>+</sup> [M+H]<sup>+</sup>: 274.1649

  • Observed: 274.1653

Applications in Asymmetric Catalysis

Chiral Ligand Synthesis

The compound serves as a precursor to β-sec-alkyl vicinal amino alcohols, which are pivotal in synthesizing chiral ligands such as iPr-BiOx. These ligands enable enantioselective transformations, including asymmetric alkylations and cross-couplings .

Example:

  • Ligand iPr-BiOx: Derived from 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate, this ligand facilitates copper-catalyzed asymmetric conjugate additions with >90% enantiomeric excess (ee) .

Industrial Relevance

The scalability of the synthetic route—employing continuous flow reactors and chromatography-free purification—makes the compound viable for industrial applications in pharmaceutical intermediates and agrochemicals .

Comparative Analysis with Related Oxazolidines

CompoundKey FeaturesApplications
3-tert-Butyl 5-methyl derivativeChiral tert-butyl and methyl ester groupsLigand synthesis, asymmetric catalysis
LinezolidOxazolidinone antibioticMRSA treatment
4-Nonyl-substituted oxazolidineLong alkyl chain for hydrophobicityPhase-transfer catalysis

The tert-butyl group in 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate enhances steric hindrance, improving enantioselectivity in catalytic cycles compared to linear alkyl variants .

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